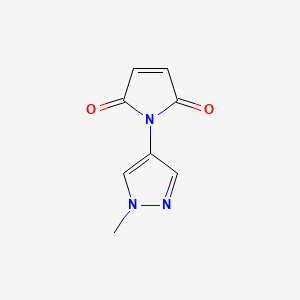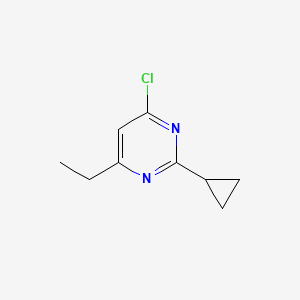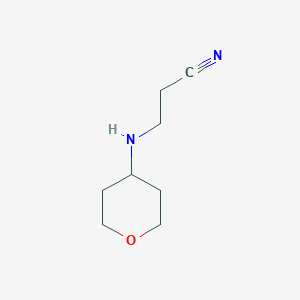
3-(Oxan-4-ylamino)propanenitrile
Descripción general
Descripción
“3-(Oxan-4-ylamino)propanenitrile” is a chemical compound with the CAS Number: 1157009-07-8 . It has a molecular weight of 154.21 . The IUPAC name for this compound is 3-(tetrahydro-2H-pyran-4-ylamino)propanenitrile . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “3-(Oxan-4-ylamino)propanenitrile” is 1S/C8H14N2O/c9-4-1-5-10-8-2-6-11-7-3-8/h8,10H,1-3,5-7H2 . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Characterization
A study on 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives showcases their reaction with various nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The structural characterization was confirmed through elemental and spectral analyses, indicating the compound's versatility in chemical synthesis (Dawood, Farag, & Ragab, 2004).
Spectro-Electrochemical Behavior
Research on the electrochemical behavior of 3-(9H-Carbazol-9-yl)propanenitrile shows its polymerization on a platinum electrode surface. This polymerization leads to interesting properties such as color change upon oxidation and high transmittance in its neutral state, coupled with solubility in common organic solvents. These properties suggest potential applications in various electrochemical and optical devices (Elamin, Hashim, & Mohammed, 2021).
Raman and Infrared Spectroscopy
A detailed study employing Raman, infrared, and surface-enhanced Raman scattering (SERS) spectroscopy provides insight into the molecular structure and properties of fenproporex, a derivative of 3-(1-phenylpropan-2-ylamino)propanenitrile. This study not only elucidates the vibrational spectra of the molecule but also explores the charge-transfer mechanism and molecular orientation on metallic nanostructures, offering valuable information for material science applications (Fleming et al., 2011).
Micro-Electrolysis and Pollutant Degradation
The Fe(0)/GAC micro-electrolysis system's effectiveness in degrading 3,3'-iminobis-propanenitrile demonstrates its potential for pollutant removal. The study provides insights into the factors influencing degradation efficiency, suggesting its application in water treatment and environmental remediation (Lai et al., 2013).
Heterocyclic Compound Synthesis
In medicinal chemistry, 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile serves as a key precursor for synthesizing indolyl-5-amino-2-phenyl-1,2,3-triazoles and other heterocyclic compounds. These compounds exhibit promising antimicrobial activities, highlighting the compound's importance in drug discovery and pharmaceutical research (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Safety And Hazards
The safety information for “3-(Oxan-4-ylamino)propanenitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(oxan-4-ylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-4-1-5-10-8-2-6-11-7-3-8/h8,10H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFDVRFDYOKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxan-4-yl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
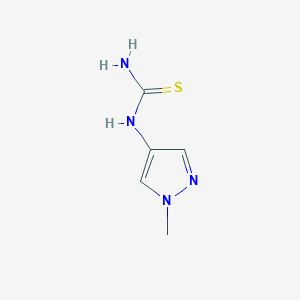
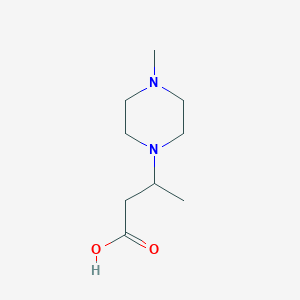
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
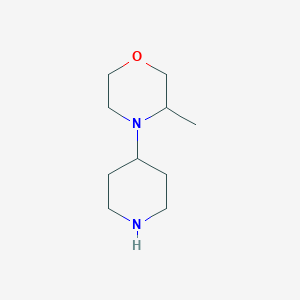
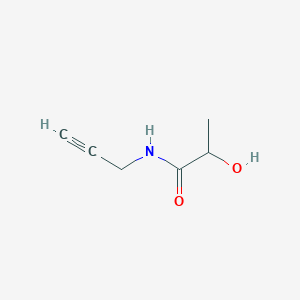
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
